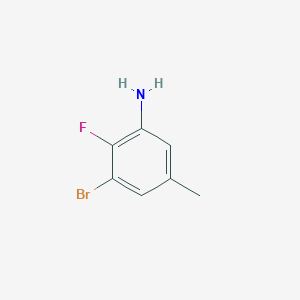
3-Bromo-2-fluoro-5-methylaniline
概要
説明
3-Bromo-2-fluoro-5-methylaniline is an organic compound with the molecular weight of 204.04 . It is used as a pharmaceutical intermediate and chemical intermediate .
Synthesis Analysis
The synthesis of 3-Bromo-2-fluoro-5-methylaniline involves several steps. One method involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another method involves the reaction of 2-Bromo-6-fluoro-4-methylaniline with diluted hydrochloric acid and acetonitrile .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-fluoro-5-methylaniline is C7H7BrFN . The structure includes a benzene ring with a bromine atom, a fluorine atom, and a methyl group attached to it .Chemical Reactions Analysis
3-Bromo-2-fluoro-5-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-5-methylaniline is a liquid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 258.9±35.0 °C at 760 mmHg, and a flash point of 110.4±25.9 °C .科学的研究の応用
SIRT6 Activation in Cancer Research
Interestingly, 3-Bromo-2-fluoro-5-methylaniline is a key ingredient in the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives). These MDL compounds act as activators of SIRT6, a lysine deacetylase that functions as a tumor suppressor. Researchers investigating cancer pathways may find this compound relevant .
Safety and Hazards
作用機序
Target of Action
3-Bromo-2-fluoro-5-methylaniline is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a series of steps. First, it undergoes oxidative addition, where palladium donates electrons to form a new Pd–C bond . Then, transmetalation occurs, where the organoboron group (from 3-Bromo-2-fluoro-5-methylaniline) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Bromo-2-fluoro-5-methylaniline . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of new organic compounds through the formation of these bonds .
Pharmacokinetics
The compound’s physical properties such as its density (16±01 g/cm3), boiling point (2589±350 °C at 760 mmHg), and molecular weight (204040) can provide some insights .
Result of Action
The primary result of the action of 3-Bromo-2-fluoro-5-methylaniline is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 3-Bromo-2-fluoro-5-methylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at room temperature for optimal stability .
特性
IUPAC Name |
3-bromo-2-fluoro-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUHWXDXJQPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-methylaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)
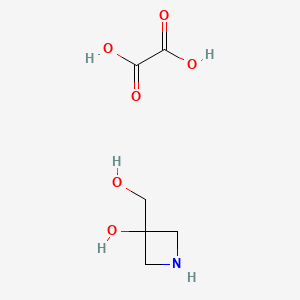
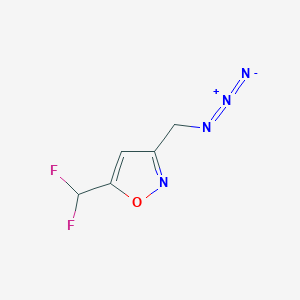

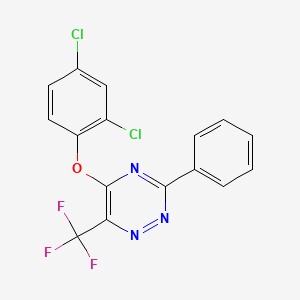

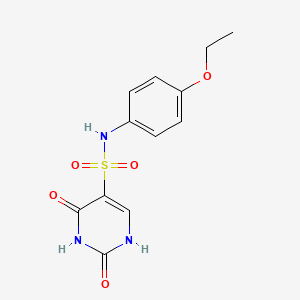
![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)
![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

